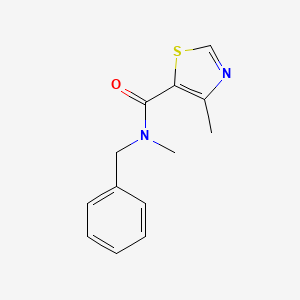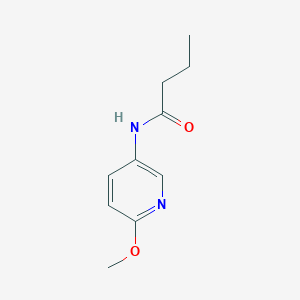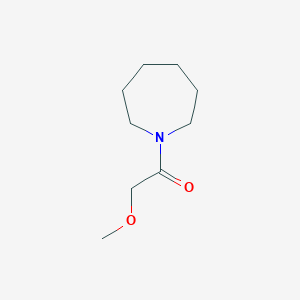
1-(5-Fluoro-2-methylphenyl)-3-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)-3-prop-2-enylurea is a chemical compound that belongs to the family of urea derivatives. It is commonly known as Flupentixol, which is a widely used antipsychotic drug. However,
Mecanismo De Acción
Flupentixol acts as a dopamine receptor antagonist, which means that it blocks the binding of dopamine to its receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which is thought to be responsible for the antipsychotic effects of Flupentixol. Flupentixol also has a high affinity for serotonin and norepinephrine receptors, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
Flupentixol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and norepinephrine in the brain, which may contribute to its antidepressant properties. Flupentixol has also been shown to decrease the activity of dopaminergic neurons in the brain, which is thought to be responsible for its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flupentixol has several advantages for lab experiments. It is a well-established antipsychotic and antidepressant drug, which means that its effects are well-known and can be easily studied. Flupentixol is also relatively easy to synthesize, which makes it readily available for research purposes. However, Flupentixol has some limitations for lab experiments, such as its potential side effects, which may interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the scientific research application of Flupentixol. One direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for Flupentixol.
Métodos De Síntesis
The synthesis of Flupentixol involves the reaction of 2-methyl-5-fluoroaniline with prop-2-enylisocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine or sodium bicarbonate, and a solvent, such as dichloromethane or acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Flupentixol has been extensively studied for its antipsychotic properties. It acts by blocking dopamine receptors in the brain, which helps to reduce symptoms of psychosis, such as delusions and hallucinations. Flupentixol has also been shown to have antidepressant properties, possibly due to its ability to increase the release of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQMZTUIJXLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)-3-prop-2-enylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)

![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)



![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
